molecular formula C16H20N2O3S B15304901 5-amino-N,N-diethyl-2-phenoxybenzene-1-sulfonamide

5-amino-N,N-diethyl-2-phenoxybenzene-1-sulfonamide

Cat. No.: B15304901
M. Wt: 320.4 g/mol
InChI Key: KCPLPWYJSGWKJN-UHFFFAOYSA-N
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Description

5-amino-N,N-diethyl-2-phenoxybenzene-1-sulfonamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound belongs to the sulfonamide class, which is characterized by the presence of a sulfonamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N,N-diethyl-2-phenoxybenzene-1-sulfonamide typically involves the reaction of 2-phenoxybenzenesulfonyl chloride with diethylamine, followed by the introduction of an amino group at the 5-position of the benzene ring. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-amino-N,N-diethyl-2-phenoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids or sulfonate esters.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products Formed

    Oxidation: Sulfonic acids or sulfonate esters.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

5-amino-N,N-diethyl-2-phenoxybenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as an antibacterial and antifungal agent.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-amino-N,N-diethyl-2-phenoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with antibacterial properties.

    Sulfadiazine: Used in combination with pyrimethamine for the treatment of toxoplasmosis.

    Sulfamethazine: Commonly used in veterinary medicine.

Uniqueness

5-amino-N,N-diethyl-2-phenoxybenzene-1-sulfonamide is unique due to its specific structural features, such as the phenoxy group and the diethylamino substituents, which confer distinct chemical and biological properties compared to other sulfonamides. These unique features make it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C16H20N2O3S

Molecular Weight

320.4 g/mol

IUPAC Name

5-amino-N,N-diethyl-2-phenoxybenzenesulfonamide

InChI

InChI=1S/C16H20N2O3S/c1-3-18(4-2)22(19,20)16-12-13(17)10-11-15(16)21-14-8-6-5-7-9-14/h5-12H,3-4,17H2,1-2H3

InChI Key

KCPLPWYJSGWKJN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)N)OC2=CC=CC=C2

Origin of Product

United States

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